molecular formula C45H40N4 B14195830 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile CAS No. 873582-06-0

2,6-Bis[(triphenylmethyl)amino]heptanedinitrile

Cat. No.: B14195830
CAS No.: 873582-06-0
M. Wt: 636.8 g/mol
InChI Key: UEOLXGXRSVAKER-UHFFFAOYSA-N
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Description

2,6-Bis[(triphenylmethyl)amino]heptanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features two triphenylmethyl groups attached to amino groups on a heptanedinitrile backbone, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile typically involves the reaction of heptanedinitrile with triphenylmethylamine under controlled conditions. The process may include steps such as:

    Nucleophilic Substitution: Heptanedinitrile reacts with triphenylmethylamine in the presence of a base to form the desired compound.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(triphenylmethyl)amino]heptanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrile groups.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2,6-Bis[(triphenylmethyl)amino]heptanedinitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate or in drug delivery systems.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile involves its interaction with molecular targets through its amino and nitrile groups. These interactions can influence various biochemical pathways, making it a compound of interest for studying molecular mechanisms in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(triphenylmethyl)amino]heptanedinitrile stands out due to its dual triphenylmethyl groups, which provide unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

873582-06-0

Molecular Formula

C45H40N4

Molecular Weight

636.8 g/mol

IUPAC Name

2,6-bis(tritylamino)heptanedinitrile

InChI

InChI=1S/C45H40N4/c46-34-42(48-44(36-20-7-1-8-21-36,37-22-9-2-10-23-37)38-24-11-3-12-25-38)32-19-33-43(35-47)49-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-18,20-31,42-43,48-49H,19,32-33H2

InChI Key

UEOLXGXRSVAKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCC(C#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C#N

Origin of Product

United States

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